Clamikalant (sodium), also known as HMR 1098, is a chemical compound with the molecular formula . It is classified as a potassium adenosine triphosphate channel blocker, primarily investigated for its potential therapeutic applications in cardiovascular diseases. The compound's mechanism of action involves the modulation of ion channels, which plays a crucial role in regulating cardiac function.
Clamikalant (sodium) has been the subject of various studies focusing on its pharmacological properties and potential applications in treating conditions such as arrhythmias and ischemic heart disease. Its synthesis and characterization have been documented in scientific literature, including databases like PubChem and research articles exploring its effects on cardiac tissues.
The synthesis of Clamikalant (sodium) typically involves several steps, starting from readily available precursors. The process may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of Clamikalant (sodium).
Clamikalant (sodium) has a complex molecular structure characterized by:
Clamikalant (sodium) undergoes various chemical reactions that are significant for its pharmacological activity:
The kinetics of these reactions can be studied using techniques such as patch-clamp electrophysiology to measure ion currents across cell membranes in response to Clamikalant application.
The mechanism by which Clamikalant (sodium) exerts its effects involves:
Research indicates that Clamikalant effectively reduces arrhythmias in experimental models, demonstrating its potential as a therapeutic agent in cardiology.
Clamikalant (sodium) has several scientific uses:
Clamikalant sodium (development code HMR 1098) emerged in the late 1990s as a strategic pharmacological innovation targeting a critical limitation in antiarrhythmic therapy: the lack of cardioselective ATP-sensitive potassium (KATP) channel blockers. KATP channels, ubiquitously expressed in metabolically sensitive tissues including pancreatic β-cells, vascular smooth muscle, and cardiomyocytes, play a pivotal role in coupling cellular energetics to membrane excitability. During cardiac ischemia, the drop in intracellular ATP/ADP ratios triggers KATP channel opening, leading to potassium efflux, action potential duration (APD) shortening, and consequent refractory period reduction—a substrate for re-entrant arrhythmias [4] [7]. While existing sulfonylurea-based KATP blockers like glibenclamide demonstrated anti-ischemic arrhythmia efficacy, their potent inhibition of pancreatic SUR1-containing KATP channels caused significant hypoglycemia, and vascular effects risked coronary vasoconstriction [4] [10].
Clamikalant was rationally designed by Hoechst Marion Roussel (HMR) to achieve cardioselectivity by targeting SUR2A-containing channels predominant in ventricular myocytes (Kir6.2/SUR2A), while sparing SUR1-dominated channels in the pancreas and vasculature (Kir6.2/SUR1; Kir6.1/SUR2B) [1] [4]. This selectivity was achieved through structural optimization of sulfonylurea derivatives, culminating in a molecule exhibiting high affinity for SUR2A. Preclinical validation confirmed that Clamikalant effectively suppressed ischemia-induced ventricular fibrillation (VF) in conscious post-infarction dog models at doses devoid of effects on insulin secretion, blood pressure, or coronary blood flow—overcoming the critical drawbacks of first-generation blockers [4] [10]. Its development thus addressed a significant unmet need: safe pharmacological mitigation of ischemia-triggered malignant arrhythmias without systemic metabolic or hemodynamic compromise.
Table 1: Key Properties of Clamikalant Sodium vs. Non-selective KATP Blocker
Property | Clamikalant Sodium (HMR 1098) | Glibenclamide |
---|---|---|
Primary Target | SUR2A (Cardiac KATP) | SUR1/SUR2 (Pancreatic/Cardiac) |
Cardiac Effect | Inhibits ischemia-induced APD shortening | Inhibits ischemia-induced APD shortening |
Pancreatic Effect | Negligible at antiarrhythmic doses | Potent inhibition → Hypoglycemia |
Vascular Effect | Minimal coronary vasoconstriction | Significant vasoconstriction |
Anti-VF Efficacy (Preclinical) | Demonstrated in conscious dogs | Demonstrated but with risks |
Clamikalant's pharmacological action hinges on its specific interaction with the regulatory sulfonylurea receptor SUR2A subunit within the cardiac KATP channel complex. Cardiac KATP channels function as heterooctamers, comprising four inward-rectifier K⁺ pore-forming subunits (primarily Kir6.2) and four regulatory ATP-binding cassette (ABC) protein subunits (SUR2A) [4] [7]. Kir6.2 subunits contain the ATP inhibitory binding sites, while SUR2A harbors nucleotide (MgADP, MgATP) binding domains (NBDs) that modulate channel activation and confer sensitivity to pharmacological agents like Clamikalant [7] [10].
Structurally, Clamikalant binds to the transmembrane domains of SUR2A, stabilizing the channel in a closed conformation antagonistic to channel openers like pinacidil. Crucially, its binding affinity and inhibitory efficacy are significantly higher for SUR2A (cardiac) compared to SUR1 (pancreatic) isoforms. Electrophysiological studies (e.g., inside-out patch clamp) demonstrate that Clamikalant potently blocks KATP current (IKATP) in ventricular myocytes by counteracting the reduction in channel ATP sensitivity caused by metabolic inhibition or openers [1] [10]. This blockade prevents the pathological abbreviation of APD during ischemia, thereby maintaining normal refractoriness and reducing the spatial dispersion of repolarization—a key factor stabilizing the myocardium against re-entrant circuits [4]. Functionally, Clamikalant's action preserves the channel's critical role as a metabolic sensor under physiological conditions while preventing its maladaptive overactivation during acute metabolic stress.
Table 2: Molecular Composition and Function of Major KATP Channel Types
Channel Type | Composition | Primary Tissue Distribution | Key Physiological Role | Clamikalant Sensitivity |
---|---|---|---|---|
Cardiac Sarcolemmal | Kir6.2 / SUR2A | Ventricular/Atrial Myocytes | Ischemic preconditioning, APD regulation | High (Primary Target) |
Pancreatic | Kir6.2 / SUR1 | Pancreatic β-cells | Glucose-stimulated insulin secretion | Low (Negligible at therapeutic doses) |
Vascular Smooth Muscle | Kir6.1 / SUR2B | Arterioles/Coronaries | Vasodilation, blood flow regulation | Low |
Mitochondrial (putative) | Unclear | Mitochondria (multiple tissues) | Cardioprotection, ROS modulation | Not targeted by Clamikalant |
Clamikalant sodium occupies a unique niche in cardiac arrhythmia research by directly targeting a fundamental arrhythmogenic mechanism in ischemic heart disease: metabolic-stress-induced KATP activation. Despite decades of antiarrhythmic drug development, ischemic ventricular fibrillation (VF) remains a leading cause of sudden cardiac death, with existing Vaughan-Williams class agents often limited by proarrhythmia (e.g., sodium channel blocker-induced conduction slowing) or inefficacy in the ischemic milieu [3] [8]. Clamikalant addressed two critical unmet needs:
Mechanism-Specific Antiarrhythmic Intervention: By selectively blocking the primary ionic current (IKATP) responsible for APD shortening and refractoriness reduction during acute ischemia, Clamikalant directly counteracts the substrate for re-entry. Preclinical studies demonstrated its efficacy in suppressing VF induced by coronary occlusion in conscious dogs, highlighting its potential to prevent sudden death during acute coronary syndromes [1] [4]. Furthermore, research suggested it could prevent hypokalemia-induced ventricular arrhythmias by counteracting aberrant KATP activation under low extracellular K⁺ conditions, a common clinical electrolyte disturbance [3] [9].
Resolving the Cardioprotection Paradox: While KATP channel opening is a key mediator of ischemic preconditioning (IPC) – a phenomenon where brief ischemic episodes protect against subsequent prolonged ischemia – the sustained channel opening during prolonged ischemia is profoundly arrhythmogenic. Clamikalant research helped delineate this dual role. Studies showed it abolished the protective effects of pharmacological preconditioning mimetics like levosimendan in isolated hearts, confirming the involvement of sarcolemmal KATP channels in this pathway [1] [4]. However, its anti-VF efficacy in established ischemia presented a clinically relevant approach: preventing arrhythmic death during an ongoing ischemic insult, irrespective of preconditioning status. This positioned Clamikalant as a potential acute intervention for ongoing ischemia, distinct from preconditioning triggers.
Elucidating Arrhythmia Mechanisms in Channelopathies: Beyond ischemia, Clamikalant serves as a vital research tool for investigating arrhythmias linked to genetic KATP channel overactivity. Gain-of-function mutations in ABCC9 (SUR2A) or KCNJ8 (Kir6.1) are associated with Cantú syndrome, characterized by cardiac enlargement, pericardial effusion, and arrhythmia susceptibility. In vitro studies utilizing Clamikalant (HMR1098) demonstrated its ability to normalize the pathologically reduced ATP sensitivity and hyperactivity of Cantú syndrome-mutant SUR2A/Kir6.2 channels, providing mechanistic insights and potential therapeutic strategies for this rare disorder [10].
Table 3: Key Research Findings on Clamikalant's Antiarrhythmic Efficacy
Model System | Induction of Arrhythmia | Key Effect of Clamikalant (HMR 1098) | Reference Context |
---|---|---|---|
Conscious Post-Infarct Dogs | Coronary Artery Occlusion → VF | Significant suppression of VF incidence; No effect on insulin/BP | [1] [4] |
Isolated Rat Hearts | Hypothermic Preservation → Apoptosis | Abolished Levosimendan-induced protection (via KATP block) | [1] |
Neonatal Rat Cardiomyocytes | LPS Exposure → Apoptosis | Reduced viability loss; Modulated Bcl-2/Bax (suggestive role) | [1] |
HEK293T Cells (Cantú Mutants) | Constitutive SUR2A hyperactivity | Normalized mutant channel currents at supraclinical concentrations | [10] |
Epoxyeicosatrienoic acid (EET) Model | EET-induced Cardioprotection | Abolished cardioprotection (indicating KATP involvement) | [1] |
While clinical development of Clamikalant faced challenges, its legacy persists as a critical pharmacological tool. It enabled definitive proof-of-concept that cardioselective KATP blockade is feasible and antiarrhythmically effective, paving the way for continued research into targeted modulation of this metabolically sensitive channel for managing cardiac electrical instability in ischemia and beyond. Its use in dissecting the roles of sarcolemmal vs. mitochondrial KATP channels and in modeling genetic arrhythmia syndromes underscores its enduring value in basic and translational cardiovascular science [4] [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7